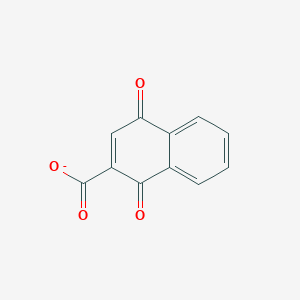

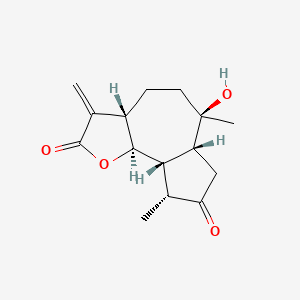

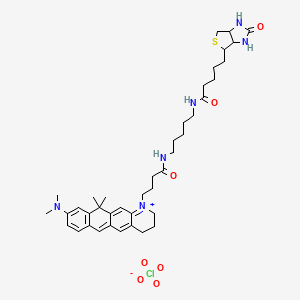

![molecular formula C21H29ClN3O2S2Tc-3 B1255896 2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99](/img/structure/B1255896.png)

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 is a technetium-99m labeled tropane derivative used primarily in nuclear medicine for imaging the dopaminergic system. This compound is particularly valuable for its ability to bind selectively to dopamine transporters in the brain, making it a useful tool for diagnosing and studying neurodegenerative diseases such as Parkinson’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 involves labeling the tropane derivative NC100697 with technetium-99m. The process typically includes the following steps:

Labeling: Two kits, each containing 18 mg of the trifluoroacetate salt of NC100697, are labeled with 740 MBq of fresh pertechnetate eluate in 2 mL.

Heating: The mixture is heated at 100°C for 20 minutes.

Cooling: The solution is then cooled for 10 minutes at room temperature.

Pooling: The kits are pooled to obtain 4 mL of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory preparation but are scaled up to meet clinical demands. The process involves automated systems to ensure consistency and purity, adhering to stringent regulatory standards.

Análisis De Reacciones Químicas

Types of Reactions

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 primarily undergoes complexation reactions where the technetium-99m ion forms a stable complex with the tropane derivative. This complexation is crucial for its function as a radiopharmaceutical.

Common Reagents and Conditions

Reagents: Fresh pertechnetate eluate, trifluoroacetate salt of NC100697.

Conditions: Heating at 100°C, cooling at room temperature.

Major Products

The major product of these reactions is the stable complex this compound, which is used for imaging purposes.

Aplicaciones Científicas De Investigación

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 has several scientific research applications, particularly in the field of nuclear medicine:

Mecanismo De Acción

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 exerts its effects by binding selectively to dopamine transporters in the brain. The technetium-99m label allows for the detection of gamma rays emitted during its decay, enabling imaging of the dopaminergic system. This binding provides a visual representation of dopamine transporter distribution and density, aiding in the diagnosis of neurodegenerative diseases .

Comparación Con Compuestos Similares

Similar Compounds

99mTc-TRODAT-1: Another technetium-99m labeled tropane derivative used for imaging dopamine transporters.

99mTc-HMPAO: Used for cerebral perfusion imaging.

99mTc-ECD: Another compound used for brain imaging.

Uniqueness

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 is unique in its high selectivity and binding affinity for dopamine transporters, making it particularly effective for studying the dopaminergic system. Its stability and imaging capabilities make it a valuable tool in both clinical and research settings .

Propiedades

Fórmula molecular |

C21H29ClN3O2S2Tc-3 |

|---|---|

Peso molecular |

554 g/mol |

Nombre IUPAC |

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 |

InChI |

InChI=1S/C21H32ClN3OS2.O.Tc/c1-24-17-6-7-20(24)19(18(12-17)15-2-4-16(22)5-3-15)13-25(9-11-28)14-21(26)23-8-10-27;;/h2-5,17-20H,6-14H2,1H3,(H3,23,26,27,28);;/p-3/t17?,18-,19+,20?;;/m1../s1/i;;1+1 |

Clave InChI |

GYTBNPMXXMHKCT-ZYCMWOMESA-K |

SMILES isomérico |

CN1C2CCC1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CC[S-])CC(=O)[N-]CC[S-].O=[99Tc] |

SMILES canónico |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CC[S-])CC(=O)[N-]CC[S-].O=[Tc] |

Sinónimos |

(99mTc)TRODAT-1 2-((2-((((3-(4-chlorophenyl)-8-methyl-8-azabicyclo(3,2,1)oct-2-yl)methyl)(2-mercaptoethyl)amino)ethyl)ethanethiolato(3-))-oxo-(1R))technetium Tc-99m-TRODAT-1 technetium Tc 99m TRODAT-1 technetium-99m TRODAT-1 TRODAT-1 Tc-99m |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

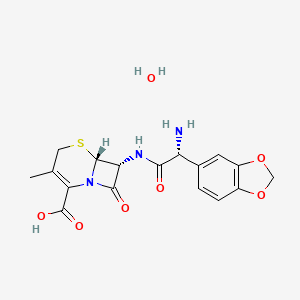

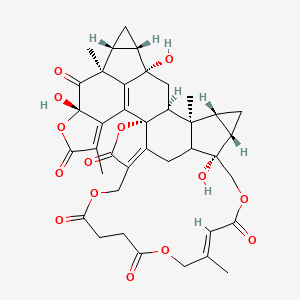

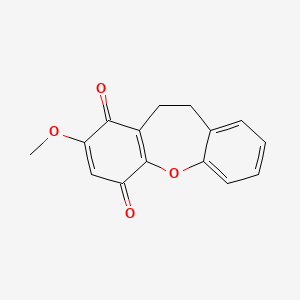

![[(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate](/img/structure/B1255823.png)

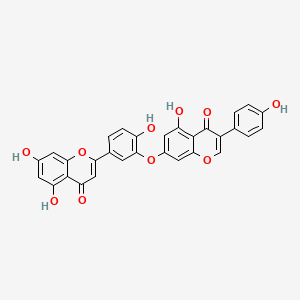

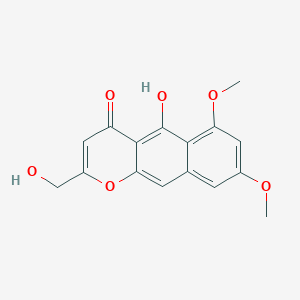

![2,2'-[(2-Amino-2-oxoethyl)imino]diacetate(1-)](/img/structure/B1255827.png)

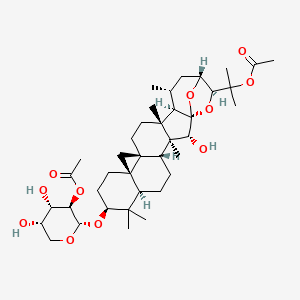

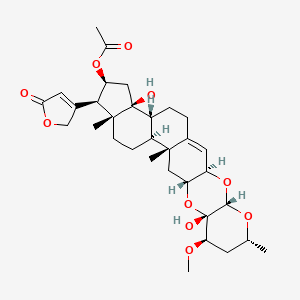

![beta-(Benzoylamino)-alpha-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2aR,3,4S,4aS,5,6R,9S,10,11S,12S,12aR,12bS-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, benzenepropanoic acid](/img/structure/B1255830.png)